Stegobinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

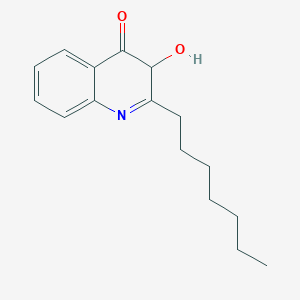

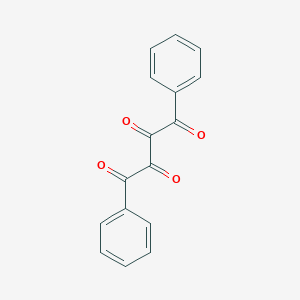

Stegobinone is a natural compound that belongs to the family of p-quinones. It was first isolated from the leaves of the American plant, Stegnosperma halimifolium, in 1998. Since then, this compound has gained much attention due to its potent insecticidal activity against several agricultural pests. Stegobinone has been shown to be effective against insects such as the Colorado potato beetle, the western corn rootworm, and the cabbage looper.

Wirkmechanismus

Stegobinone acts as an antifeedant, meaning it disrupts the feeding behavior of insects. It works by inhibiting the activity of the enzyme, acetylcholinesterase, which is involved in the digestion of food. This results in the accumulation of toxic levels of undigested food in the insect's gut, leading to starvation and death.

Biochemical and Physiological Effects

Stegobinone has been shown to have no toxic effects on non-target organisms such as honeybees and ladybugs. It is also non-toxic to mammals, making it a safe alternative to conventional insecticides. However, it has been shown to have some phytotoxicity, meaning it can cause damage to plants at high concentrations.

Vorteile Und Einschränkungen Für Laborexperimente

Stegobinone has several advantages over conventional insecticides. It is effective at low concentrations, has a low toxicity to non-target organisms, and has a unique mode of action. However, it has some limitations for lab experiments. It is difficult to obtain in large quantities, and its synthesis involves the use of hazardous chemicals. Additionally, its effectiveness can be affected by environmental factors such as temperature and humidity.

Zukünftige Richtungen

Stegobinone has several potential applications in agriculture and pest control. Future research should focus on developing more efficient synthesis methods and improving the stability and effectiveness of stegobinone. Additionally, research should be conducted to determine the potential of stegobinone for use in integrated pest management strategies. Finally, the potential for stegobinone to be used as a natural insecticide in organic agriculture should be explored.

Conclusion

Stegobinone is a promising natural insecticide that has shown great potential for use in agriculture and pest control. Its unique mode of action and low toxicity to non-target organisms make it an attractive alternative to conventional insecticides. Further research is needed to fully understand the potential of stegobinone and to develop more efficient methods for its synthesis and application.

Synthesemethoden

Stegobinone can be synthesized from the natural precursor, stegobinol, which is found in the leaves of Stegnosperma halimifolium. The synthesis involves a series of chemical reactions that convert stegobinol to stegobinone. The process involves the use of reagents such as iodine, potassium hydroxide, and acetic anhydride. The yield of stegobinone is approximately 70%.

Wissenschaftliche Forschungsanwendungen

Stegobinone has been extensively studied for its insecticidal activity. It has been shown to be effective against several agricultural pests, and its mode of action is different from conventional insecticides. Stegobinone targets the feeding behavior of insects and disrupts their ability to digest food. This makes it an attractive alternative to conventional insecticides, which often have negative impacts on the environment and human health.

Eigenschaften

CAS-Nummer |

110996-50-4 |

|---|---|

Produktname |

Stegobinone |

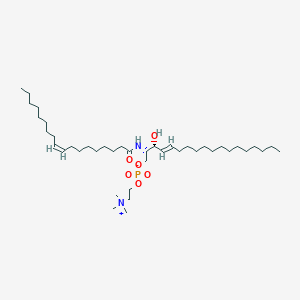

Molekularformel |

C13H20O3 |

Molekulargewicht |

224.3 g/mol |

IUPAC-Name |

2,3,5-trimethyl-6-(3-oxopentan-2-yl)-2,3-dihydropyran-4-one |

InChI |

InChI=1S/C13H20O3/c1-6-11(14)8(3)13-9(4)12(15)7(2)10(5)16-13/h7-8,10H,6H2,1-5H3 |

InChI-Schlüssel |

AZAKUWBBRWFVEW-UHFFFAOYSA-N |

SMILES |

CCC(=O)C(C)C1=C(C(=O)C(C(O1)C)C)C |

Kanonische SMILES |

CCC(=O)C(C)C1=C(C(=O)C(C(O1)C)C)C |

Synonyme |

stegobinone stegobinone, (2S-(2alpha,3alpha,6(S*)))-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)

![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)